1-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-[2-(trifluoromethoxy)phenyl]urea
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Overview
Description
N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-N’-[2-(TRIFLUOROMETHOXY)PHENYL]UREA is a complex organic compound that features a benzimidazole ring fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-N’-[2-(TRIFLUOROMETHOXY)PHENYL]UREA typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the methylsulfanyl group and the trifluoromethoxyphenyl group. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-N’-[2-(TRIFLUOROMETHOXY)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-N’-[2-(TRIFLUOROMETHOXY)PHENYL]UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-N’-[2-(TRIFLUOROMETHOXY)PHENYL]UREA exerts its effects involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the additional functional groups.
Methylsulfanylbenzimidazole: Contains the benzimidazole ring and methylsulfanyl group but lacks the trifluoromethoxyphenyl group.
Trifluoromethoxyphenylurea: Contains the trifluoromethoxyphenyl group but lacks the benzimidazole ring and methylsulfanyl group.
Uniqueness
N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-N’-[2-(TRIFLUOROMETHOXY)PHENYL]UREA is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole ring, methylsulfanyl group, and trifluoromethoxyphenyl group allows for diverse interactions with molecular targets, making it a versatile compound in various scientific applications.
Properties
Molecular Formula |
C19H19F3N4O2S |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-[(1S)-1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-[2-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C19H19F3N4O2S/c1-29-11-10-15(17-23-12-6-2-3-7-13(12)24-17)26-18(27)25-14-8-4-5-9-16(14)28-19(20,21)22/h2-9,15H,10-11H2,1H3,(H,23,24)(H2,25,26,27)/t15-/m0/s1 |
InChI Key |
QHKWFSKSADJKOT-HNNXBMFYSA-N |
Isomeric SMILES |
CSCC[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=CC=C3OC(F)(F)F |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)NC3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
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